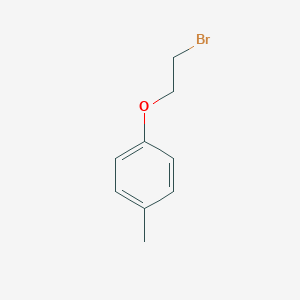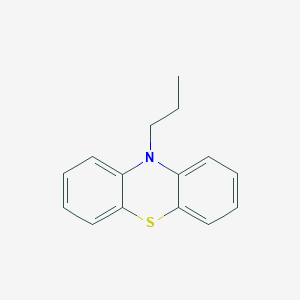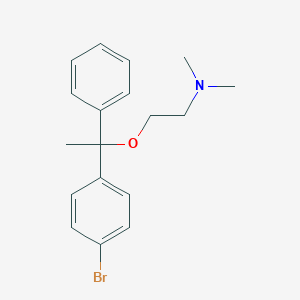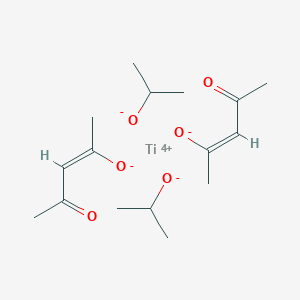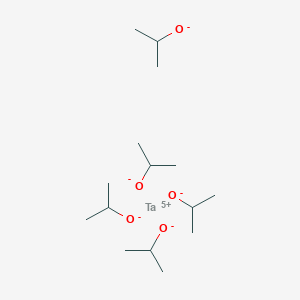![molecular formula C8H5BrS B107969 5-Bromo benzo[b]tiofeno CAS No. 4923-87-9](/img/structure/B107969.png)
5-Bromo benzo[b]tiofeno
Descripción general
Descripción
5-Bromobenzo[B]thiophene (BBT) is a heterocyclic aromatic compound that has been studied extensively over the past few decades. It is a sulfur-containing heterocycle, containing a benzene ring fused to a thiophene ring, and a bromine atom at the 5 position of the thiophene ring. BBT has been studied for its potential applications in various fields, such as organic synthesis, catalysis, and pharmaceuticals.
Aplicaciones Científicas De Investigación
Química Orgánica de Investigación
“5-Bromo benzo[b]tiofeno” es un tipo de bromuro de arilo, que se usa comúnmente en la investigación de química orgánica . A menudo se utiliza como bloque de construcción en la síntesis de compuestos orgánicos más complejos .
Química Medicinal
Los análogos basados en tiofeno, incluido “this compound”, han sido de interés para un número creciente de científicos como una clase potencial de compuestos biológicamente activos . Juegan un papel vital para que los químicos medicinales mejoren los compuestos avanzados con una variedad de efectos biológicos .
Inhibidores de la Corrosión
Los derivados de tiofeno, incluido “this compound”, se utilizan en la química industrial como inhibidores de la corrosión . Pueden ayudar a proteger los metales y otros materiales de la degradación causada por la exposición a factores ambientales .
Semiconductores Orgánicos
Las moléculas mediadas por tiofeno, incluido “this compound”, tienen un papel destacado en el avance de los semiconductores orgánicos . Estos materiales se utilizan en una variedad de dispositivos electrónicos debido a sus propiedades únicas .
Transistores de Efecto de Campo Orgánicos (OFET)
“this compound” y otros derivados de tiofeno se utilizan en la fabricación de transistores de efecto de campo orgánicos (OFET) . Estos dispositivos son un tipo de transistor que utiliza un semiconductor orgánico en su canal
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
This compound is a derivative of thiophene, a heterocyclic compound that has been used as a building block in various pharmaceuticals . .
Mode of Action
As a thiophene derivative, it may interact with biological targets in a similar manner to other thiophene-based compounds, but this would be highly dependent on the specific target and the context of the biochemical pathway in which it is involved .
Pharmacokinetics
Its bioavailability, how it is distributed in the body, how it is metabolized, and how it is excreted, are all factors that would need to be investigated in pharmacokinetic studies .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence its action .
Análisis Bioquímico
Biochemical Properties
It is known that thiophene derivatives can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific structure and functional groups present in the thiophene derivative
Cellular Effects
Thiophene derivatives can have diverse effects on cells, influencing cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 5-Bromobenzo[B]thiophene on these cellular processes have not been reported.
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
5-bromo-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSIMGKJEYNNLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964192 | |
| Record name | 5-Bromo-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4923-87-9 | |
| Record name | 5-Bromo-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1-benzothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

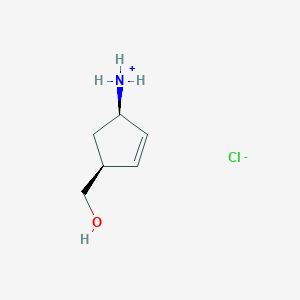
![11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione](/img/structure/B107894.png)

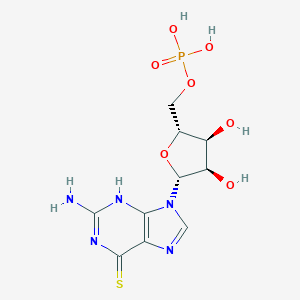

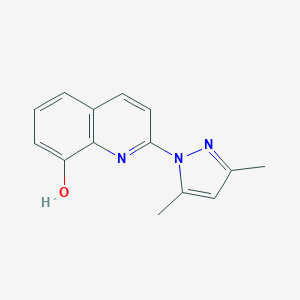
![(3R,3aR,5S,6R,6aR)-5-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B107904.png)
![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B107906.png)
